molecular formula C12H13NOS B12243665 1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile

1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile

Cat. No.: B12243665
M. Wt: 219.30 g/mol
InChI Key: MEHKHOCQTKEUFR-UHFFFAOYSA-N
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Description

1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile is a compound that features a thiophene ring substituted with an acetyl group at the 5-position and a cyclopentane ring attached to a carbonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetyl and carbonitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Acetylthiophen-2-yl)cyclopentane-1-carbonitrile is unique due to the combination of the thiophene ring with an acetyl group and a cyclopentane ring with a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

1-(5-acetylthiophen-2-yl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H13NOS/c1-9(14)10-4-5-11(15-10)12(8-13)6-2-3-7-12/h4-5H,2-3,6-7H2,1H3

InChI Key

MEHKHOCQTKEUFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2(CCCC2)C#N

Origin of Product

United States

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